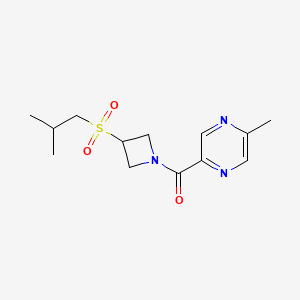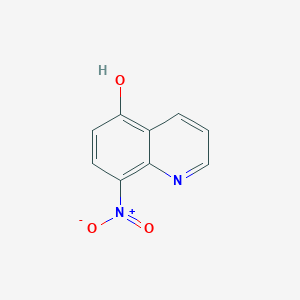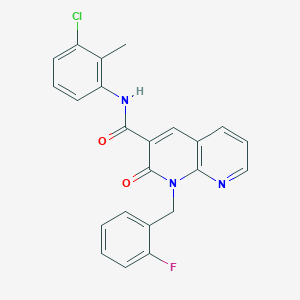
N-(3-chloro-2-methylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Chloro-N-(2-fluorobenzyl)-2-Methylaniline” is a chemical compound with the molecular formula C14H13ClFN . It’s also known by the synonym "Benzenemethanamine, N-(3-chloro-2-methylphenyl)-2-fluoro-" .
Molecular Structure Analysis
The molecular weight of “3-Chloro-N-(2-fluorobenzyl)-2-Methylaniline” is 249.71 . The MDL Number is MFCD11124538 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-N-(2-fluorobenzyl)-2-Methylaniline” are not fully detailed in the sources I found .Applications De Recherche Scientifique
Antibacterial Agents
Research on pyridonecarboxylic acids, a category that includes compounds similar to N-(3-chloro-2-methylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, has demonstrated their effectiveness as antibacterial agents. These compounds have been synthesized and tested for their in vitro and in vivo antibacterial activity, showing promising results against various bacterial strains. The structure-activity relationships explored in these studies highlight the significance of specific substituents for enhancing antibacterial potency (Egawa et al., 1984).
Anticancer Agents
A body of research has focused on the synthesis and cytotoxic activity of carboxamide derivatives, including those structurally related to the compound , against various cancer cell lines. These studies have identified potent cytotoxicity in compounds bearing diverse substituents, offering insights into potential therapeutic applications for treating cancers (Deady et al., 2005).
Organic Electronics
Another interesting application area is in the field of organic electronics, where naphthalene tetracarboxylic diimides derivatives, related to the given compound, have been synthesized and used to fabricate organic field-effect transistors (OFETs). These materials have shown high thermal stability, air-stable electron transport, and impressive electron mobility, highlighting their potential in electronic devices (Peng & Li, 2018).
Synthetic Methodologies
Research has also been dedicated to the synthesis methodologies of related compounds, aiming at improving efficiency and yield for potential industrial applications. For example, studies have detailed efficient synthesis routes for key intermediates used in the production of biologically active drugs, showcasing the importance of these compounds in drug development processes (Zhang et al., 2019).
NK1 Receptor Antagonists
Compounds in this class have been evaluated for their antagonistic activities against the tachykinin NK1 receptor, showing significant potential for treating bladder function disorders and other medical conditions. The detailed studies on their synthesis, biological evaluation, and stereochemistry provide valuable insights into the development of new therapeutic agents (Natsugari et al., 1999).
Safety And Hazards
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O2/c1-14-18(24)8-4-10-20(14)27-22(29)17-12-15-7-5-11-26-21(15)28(23(17)30)13-16-6-2-3-9-19(16)25/h2-12H,13H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXCJTGEZUVWFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2843373.png)
![N-(3-chlorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2843375.png)
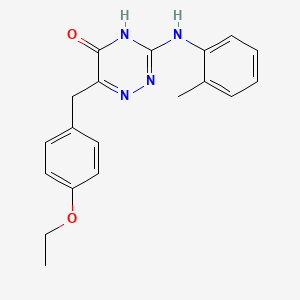
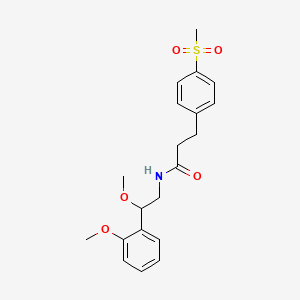

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2843380.png)
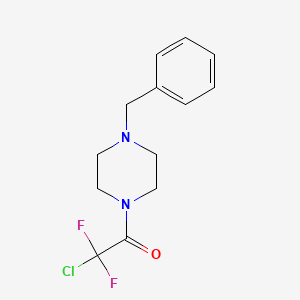
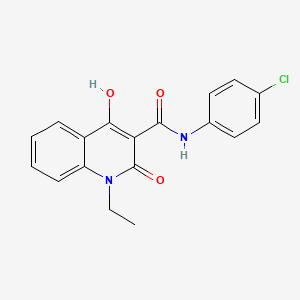
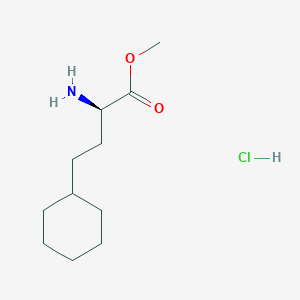
![3-hydroxy-N-{4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide](/img/structure/B2843387.png)
